molecular formula C9H10N2O2 B1593647 7-Methoxy-3,4-dihydroquinoxalin-2(1H)-one CAS No. 55687-29-1

7-Methoxy-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B1593647
CAS No.: 55687-29-1
M. Wt: 178.19 g/mol
InChI Key: CWSKPUZRLFKZFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxy-3,4-dihydroquinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C9H10N2O2 and its molecular weight is 178.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

55687-29-1

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

7-methoxy-3,4-dihydro-1H-quinoxalin-2-one

InChI

InChI=1S/C9H10N2O2/c1-13-6-2-3-7-8(4-6)11-9(12)5-10-7/h2-4,10H,5H2,1H3,(H,11,12)

InChI Key

CWSKPUZRLFKZFH-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)NCC(=O)N2

Canonical SMILES

COC1=CC2=C(C=C1)NCC(=O)N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

The obtained [(4-methoxy-2-nitrophenyl)imino]ethyl-acetate crude product was dissolved in methanol (30 ml) and 10% palladium on carbon (50% wet, 1.20 g) was added thereto and the mixture was stirred at room temperature for 3 hours under a hydrogen gas atmosphere. The catalyst was removed by filtration using celite and the filtrate was concentrated under reduced pressure to yield 1.733 g of a crude product of 7-methoxy-3,4-dihydroquinoxalin-2(1H)-one. In dichloromethane (12 ml) was dissolved 518 mg of the obtained crude product of 7-methoxy-3,4-dihydroquinoxalin-2(1H)-one, and under a nitrogen gas atmosphere in an ice bath, N,N-diisopropylethylamine (0.604 ml, 3.47 mmol) and subsequently benzyl chloroformate (0.408 ml, 2.77 mmol) were added thereto. Then, the mixture was stirred at room temperature for 17 hours, a saturated sodium hydrogen carbonate aqueous solution was added thereto and the resultant was extracted with dichloromethane. The extract was combined, dried over anhydrous sodium sulfate and the solvent was removed under reduced pressure. The obtained residue was purified by silica gel column chromatography (n-hexane/ethyl acetate) to yield 291 mg (40%) of the title compound in the form of a light red solid.
Name
[(4-methoxy-2-nitrophenyl)imino]ethyl-acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
catalyst
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Three

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